
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes
作用機序
The mechanism of action of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea involves its interaction with specific molecular targets and pathways. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging and other mechanisms. The compound’s unique structure allows it to interact with various molecular entities, leading to its diverse effects .
類似化合物との比較
Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
- 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
Uniqueness
1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea stands out due to its specific urea linkage, which imparts unique properties compared to other similar compounds. Its stability, reactivity, and ability to act as a stabilizer make it particularly valuable in various applications .
特性
CAS番号 |
34402-56-7 |
|---|---|
分子式 |
C19H38N4O |
分子量 |
338.5 g/mol |
IUPAC名 |
1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C19H38N4O/c1-16(2)9-13(10-17(3,4)22-16)20-15(24)21-14-11-18(5,6)23-19(7,8)12-14/h13-14,22-23H,9-12H2,1-8H3,(H2,20,21,24) |
InChIキー |
DDZKTVIFMVNQSK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


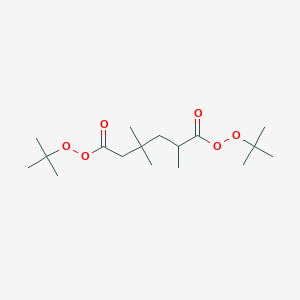
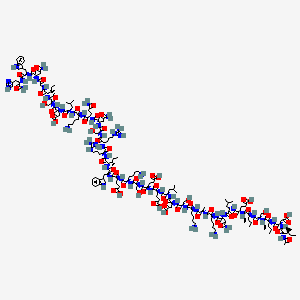
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
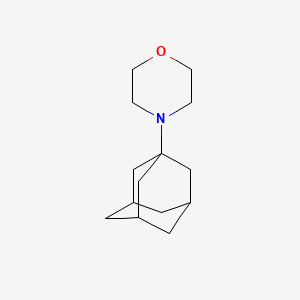
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
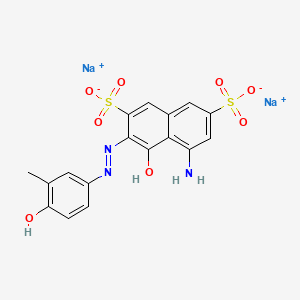
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
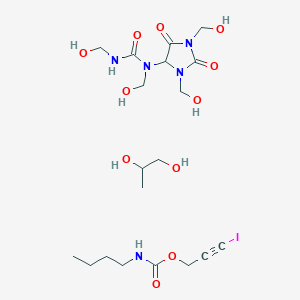
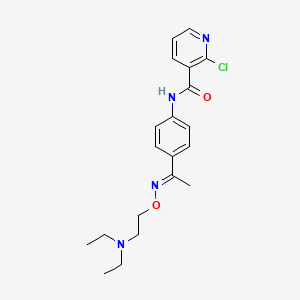
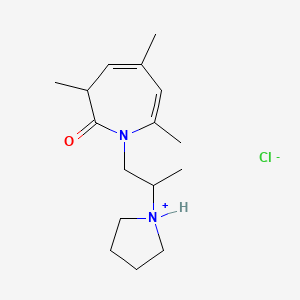
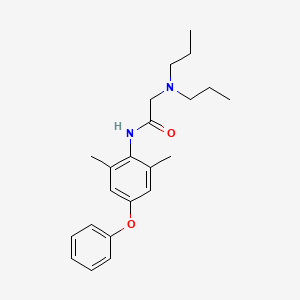
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
